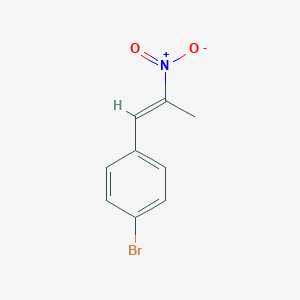

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene typically involves condensation reactions. For instance, (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide was synthesized through a condensation reaction between 2-nitrobenzaldehyde and 4-bromobenzohydrazide . This suggests that the target compound could potentially be synthesized through a similar condensation reaction involving a suitable aldehyde and a brominated compound.

Molecular Structure Analysis

The molecular structure of compounds with bromo and nitro groups on a benzene ring often displays an E configuration around the C=N bond, as seen in (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide . The dihedral angle between benzene rings in these compounds is typically small, indicating a planar structure which could be expected in the compound of interest as well.

Chemical Reactions Analysis

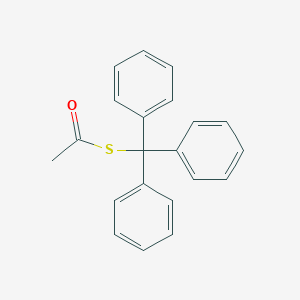

Compounds with bromo and nitro substituents on a benzene ring can undergo nucleophilic aromatic substitution. For example, in the synthesis of 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by an aminophenylamine residue . This indicates that the bromine in (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene could also be reactive towards nucleophilic substitution.

Physical and Chemical Properties Analysis

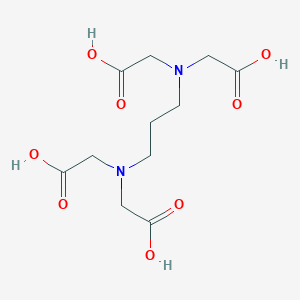

While the physical and chemical properties of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene are not directly reported, related compounds exhibit intermolecular hydrogen bonding and π-π interactions, which influence their crystal packing and stability . The presence of bromo and nitro groups can also affect the electron distribution and overall polarity of the molecule, which in turn can influence its solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Structure

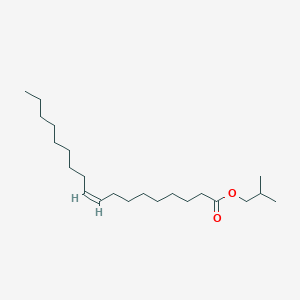

- Synthesis and Conformation: The compound was synthesized through the condensation of 4-bromobenzaldehyde with nitroethane, resulting in a trans configuration. A notable characteristic of its structure is the dihedral angle between the benzene ring and the plane of the double bond, which is relatively small, indicating a planar structure conducive to certain chemical reactions. The crystal structure of this compound is stabilized by short intermolecular Br⋯O contacts, which could influence its reactivity and interaction with other molecules (Li, 2009).

Antimicrobial Applications

- Antimicrobial Activity: Derivatives of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have been synthesized and demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. These derivatives, carrying various substituents like fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, exhibit activity that often surpasses that of reference drugs. This suggests a potential application of the compound and its derivatives in developing new antimicrobial agents (Liaras et al., 2011).

Safety And Hazards

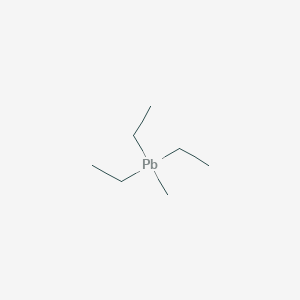

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302-H319-H334-H412 . These codes indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYQNXJXRRFFM-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.